Technical Monograph: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Technical Monograph: 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Part 1: Executive Summary & Core Identity
6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a high-value heterocyclic scaffold used extensively in modern drug discovery. Structurally, it functions as a bioisostere for indole and azaindole moieties, offering distinct hydrogen-bonding capabilities and solubility profiles. Its primary utility lies in its dual-vector functionalization potential: the chlorine atom at the C6 position serves as an electrophilic handle for cross-coupling reactions, while the N1 nitrogen allows for solubility-enhancing alkylations.
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this core building block, providing a roadmap for its integration into kinase inhibitor and GPCR ligand campaigns.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1092062-74-2 |
| IUPAC Name | 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Pyridine N), ~12.0 (Pyrazole NH) |
| Melting Point | 225–228 °C (Decomposes) |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |
Part 2: Synthetic Architecture
The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine presents a classic challenge in regioselectivity. The most robust route employs a "condense-and-cyclize" strategy starting from highly functionalized pyridine precursors.
Retrosynthetic Analysis
To construct the [4,3-c] fusion system with a 6-chloro substituent, the pyridine precursor must possess:
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A leaving group (Cl or F) at the position corresponding to the fusion site (C4 of the pyridine).
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An acetyl group at the adjacent position (C3 of the pyridine) to provide the 3-methyl moiety.
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A chlorine atom at position 2 (which becomes C6 in the final fused system).
Therefore, the logical precursor is 2,4-dichloro-3-acetylpyridine .
Synthesis Pathway Diagram (Graphviz)
Figure 1: Synthetic route via cyclization of 2,4-dichloro-3-acetylpyridine with hydrazine.
Detailed Synthetic Protocol
Objective: Preparation of 10g of 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
Reagents:
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2,4-Dichloro-3-acetylpyridine (1.0 eq)
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Hydrazine monohydrate (64-65% in water, 1.2 eq)
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Ethanol (Absolute, 10 volumes)
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Triethylamine (Optional, 1.1 eq, if HCl scavenging is required)
Step-by-Step Procedure:
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Preparation: Charge a 250 mL round-bottom flask with 2,4-dichloro-3-acetylpyridine (19.0 g, 100 mmol) and Ethanol (190 mL). Cool the solution to 0–5 °C using an ice bath.
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Addition: Dropwise add Hydrazine monohydrate (6.0 g, 120 mmol) over 20 minutes. Note: Exothermic reaction. Control internal temperature <10 °C.
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Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Monitor by TLC/LCMS. You will observe the formation of the hydrazone intermediate.[1][2][3][4][5]
-
Reflux: Heat the reaction mixture to reflux (78 °C) for 3–5 hours. This drives the intramolecular SNAr displacement of the C4-chlorine by the hydrazone nitrogen, closing the pyrazole ring.
-
Work-up: Cool the mixture to RT. The product often precipitates directly from the ethanolic solution.[5]
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Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove impurities.
-
Purification: If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH gradient 0-5%).
Yield Expectation: 75–85% Validation: 1H NMR (DMSO-d₆) should show a singlet for the methyl group (~2.6 ppm), a singlet for the pyrazole NH (~13.5 ppm), and two aromatic singlets for the pyridine protons (C4 and C7 positions).
Part 3: Medicinal Chemistry Applications[9][10][11][12]
This scaffold is a "privileged structure" in kinase drug discovery. The [4,3-c] fusion geometry mimics the adenosine ring of ATP, allowing it to bind effectively in the hinge region of kinase domains.
Functionalization Vectors
The molecule offers three distinct vectors for elaboration, allowing medicinal chemists to tune potency and physicochemical properties (LogD, solubility).
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Vector A (C6-Chlorine): The "Warhead" Vector.
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Reactivity: High.[5] Susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Application: Introduction of aryl/heteroaryl groups to access the hydrophobic pocket of the target protein.
-
-
Vector B (N1-Nitrogen): The "Solubility" Vector.
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Vector C (C3-Methyl): The "Anchor".
SAR Logic Diagram (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map for scaffold elaboration.
Part 4: Safety & Handling (MSDS Highlights)
While specific toxicological data for this catalog number may be limited, it should be handled as a potent bioactive heterocycle.
-
GHS Classification:
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H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[5]
-
Stability: Stable under normal conditions. Keep away from strong oxidizing agents.[5]
References
-
Capot Chemical. (n.d.).[5] Product Specifications: 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1092062-74-2). Retrieved from
-
Bedwell, E. V., et al. (2023).[7] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34567-34575. (Cited for general pyrazolopyridine synthesis methodology).[8][9]
-
Sigma-Aldrich. (n.d.).[5] 4-Acetyl-2-chloropyridine (Precursor Identity). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21106442, 2-Chloro-4-hydrazinylpyridine. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. chemmethod.com [chemmethod.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
